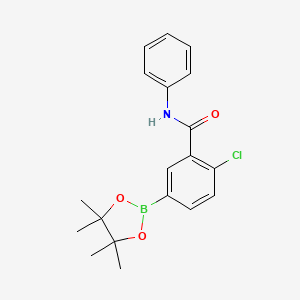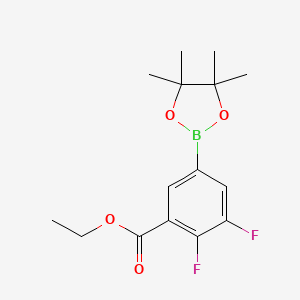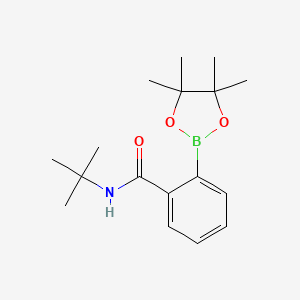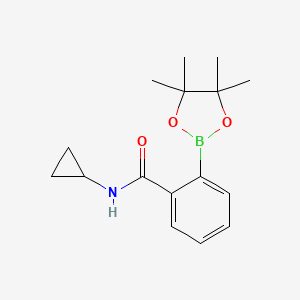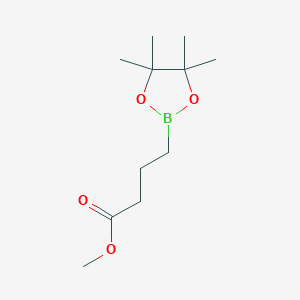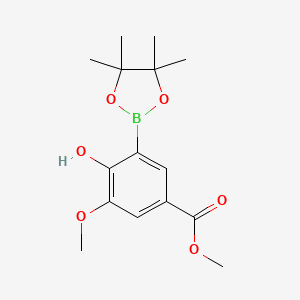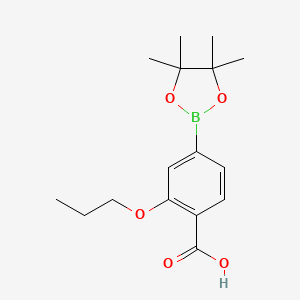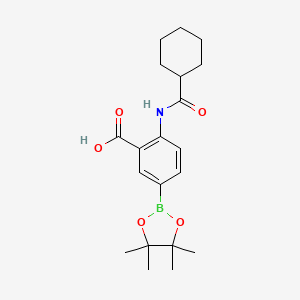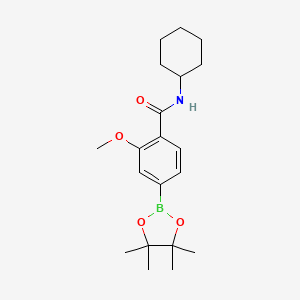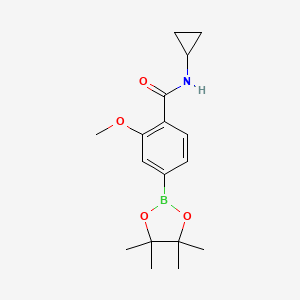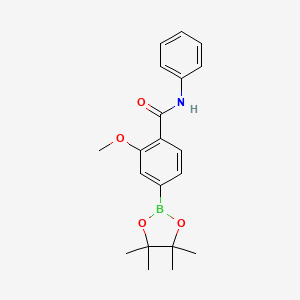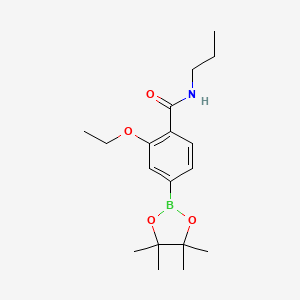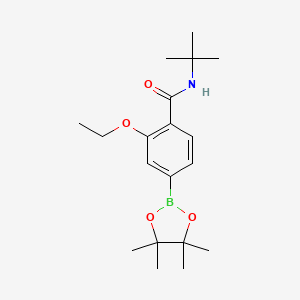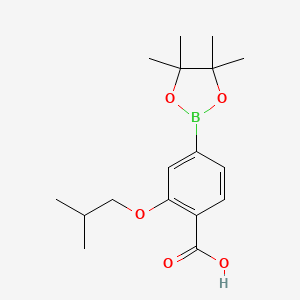
2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a 2-methylpropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the 2-methylpropoxy group through an etherification reaction. The final step involves the formation of the dioxaborolan group via a boronic esterification reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group or the dioxaborolan group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce benzyl alcohol derivatives, and substitution reactions can result in a variety of functionalized benzoic acid derivatives.
科学研究应用
2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism of action of 2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, modulating their activity. This interaction can affect various biological processes, including enzyme activity, signal transduction, and cellular metabolism.
相似化合物的比较
Similar Compounds
- 2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-(2-Methylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both the 2-methylpropoxy and dioxaborolan groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-11(2)10-21-14-9-12(7-8-13(14)15(19)20)18-22-16(3,4)17(5,6)23-18/h7-9,11H,10H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQFGLVOAYZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
